7-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid is a complex organic compound known for its structural intricacies and potential biological activities. It is primarily recognized as an impurity of pravastatin, a medication used to lower cholesterol levels in the bloodstream. The compound's detailed IUPAC name reflects its complex structure, which includes multiple hydroxyl groups and a hexahydronaphthalene moiety.
This compound is often derived from the metabolic pathways of pravastatin and can be isolated during the synthesis of this statin drug. Its presence as an impurity has been noted in various analytical studies aimed at ensuring the purity of pharmaceutical formulations.
7-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid falls under the category of organic compounds and specifically belongs to the class of polyphenolic compounds due to its multiple hydroxyl groups. It is also classified as a statin impurity.
The synthesis of 7-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid can be achieved through various chemical reactions involving the starting materials used in the synthesis of pravastatin.
Technical Details:
The molecular structure of 7-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid can be represented by its chemical formula .
Data:
CC[C@H](C)C(=O)O[C@H]1C[C@H](O)C=C2C=C[C@H](C)[C@H](CC[C@@H](O)C[C@@H](O)CC(=O)[O-])[C@@H]12This notation encodes the structure into a string format that can be interpreted by chemical software.
The compound undergoes various chemical reactions typical for hydroxylated organic compounds:
Technical Details:
7-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid is primarily used in:
This compound serves as an important subject in studies focused on drug metabolism and pharmacokinetics related to cholesterol-lowering therapies.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5